N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a carboxamide group and a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. The methylenedioxy group is a hallmark of bioactive molecules, often enhancing metabolic stability and receptor binding . The 1,4-thiazepane core introduces conformational flexibility, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-12-3-4-20-6-9(15-12)13(17)14-8-1-2-10-11(5-8)19-7-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDYVWRZVXVRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst . The thiazepane ring is then introduced through a series of reactions, including Pd-catalyzed C-N cross-coupling and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow Friedel-Crafts reactions, for instance, can improve the yield and selectivity of the desired product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Antibacterial Activity
Research has indicated that derivatives of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane exhibit inhibitory activity against Mur ligases, which are essential for bacterial cell wall synthesis. Specifically, compounds such as 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thio oxo derivatives have shown promise as antibacterial agents against various pathogens . This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.
Anti-cancer Properties
Studies have also explored the anti-cancer properties of thiazepane derivatives. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Sensor Technology
Heavy Metal Ion Detection
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane has been utilized in the development of sensors for detecting heavy metal ions, particularly lead (Pb²⁺). A study demonstrated that a sensor based on derivatives of this compound could reliably detect Pb²⁺ at low concentrations using an electrochemical approach. The sensor showed high sensitivity and selectivity, making it suitable for environmental monitoring and safety assessments .
Synthetic Chemistry
Synthesis of Complex Molecules
The compound serves as a building block in synthetic organic chemistry. Its unique structure allows chemists to create complex molecules through various reactions such as condensation and cyclization. This has been demonstrated in the synthesis of other bioactive compounds and materials with specific functional properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, various derivatives of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity compared to standard antibiotics, suggesting that these compounds could be further developed into effective treatments.
Case Study 2: Electrochemical Sensor Development
A novel sensor was developed using a thin layer of the compound on a glassy carbon electrode modified with Nafion polymer. The sensor demonstrated exceptional performance metrics with a limit of detection as low as 96 pM for Pb²⁺ ions, showcasing its potential application in real-world environmental testing scenarios .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The methylenedioxy group (benzo[d][1,3]dioxol-5-yl) is a conserved feature in all analogs, linked to enhanced metabolic stability and π-π stacking interactions in receptor binding .
- The 1,4-thiazepane ring in the target compound distinguishes it from benzodiazepines (e.g., ’s 7-chloro derivative) and triazole-containing analogs ().
- Carboxamide linkage : Present in both the target compound and N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z), this group facilitates hydrogen bonding with biological targets. However, the phenyl substituent in 3z reduces steric hindrance compared to the thiazepane group .
Key Observations :
- The high yield (85.7%) of the triazole-dienamide analog () highlights efficient conjugation strategies, whereas the target compound’s synthesis may require more complex steps (e.g., thiazepane ring formation).
- Melting points : The triazole-dienamide analog exhibits a high melting point (230–231°C), likely due to strong intermolecular hydrogen bonding and crystalline packing, a property the target compound may share due to its carboxamide group .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring , which is known for its diverse pharmacological properties. The benzo[d][1,3]dioxole moiety is often associated with various biological activities, including anticancer effects. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazepane intermediates. Various methods have been reported in literature, including:
- Condensation Reactions : Utilizing appropriate carboxylic acids and amines.
- Cyclization Techniques : To form the thiazepane ring through nucleophilic attack mechanisms.
- Functional Group Modifications : To enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives with similar structures had IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7) while showing minimal toxicity to normal cells (IC50 > 150 µM) .
The anticancer mechanisms include:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways.
- Induction of Apoptosis : Assessment via annexin V-FITC assays showed increased apoptosis in treated cells.
- Cell Cycle Arrest : Studies revealed that these compounds can induce cell cycle arrest at various phases.
Antimicrobial Activity
In addition to anticancer properties, compounds based on the thiazepane scaffold have shown promising antimicrobial activities. For example:
- Certain derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A recent publication highlighted the synthesis of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and their evaluation against cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Activity
A study focused on thiazepane derivatives showed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 20 |
| Compound E | E. coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
